
acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol is a compound that combines the properties of acetic acid and a cyclohexadiene diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while cyclohexa-3,5-diene-1,2-diol is a diol with two hydroxyl groups attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of cyclohexa-3,5-diene using a suitable oxidizing agent, followed by the esterification of the resulting diol with acetic acid. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using advanced catalytic systems. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include diketones, cyclohexane derivatives, and various substituted cyclohexadiene compounds.
Scientific Research Applications
Acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the acetic acid moiety play crucial roles in these interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-3,5-diene-1,2-diol: Lacks the acetic acid moiety, resulting in different chemical properties.
Acetic acid: A simple carboxylic acid without the cyclohexadiene structure.
1,2-Cyclohexanediol: A saturated diol with different reactivity compared to the diene diol.
Uniqueness
Acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol is unique due to the combination of the acetic acid and cyclohexadiene diol structures
Properties
CAS No. |
64288-00-2 |
|---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H8O2.2C2H4O2/c7-5-3-1-2-4-6(5)8;2*1-2(3)4/h1-8H;2*1H3,(H,3,4)/t5-,6-;;/m1../s1 |
InChI Key |
TYTNWLBHUMKIDF-BNTLRKBRSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=C[C@H]([C@@H](C=C1)O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



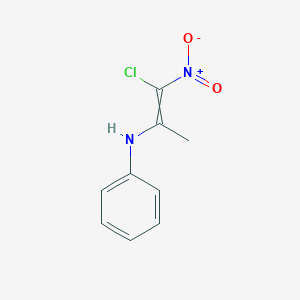
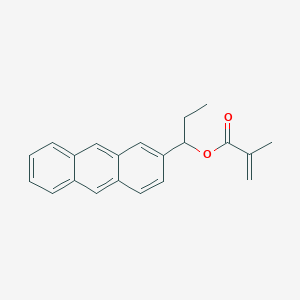
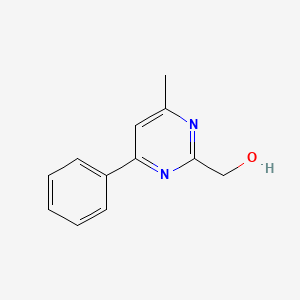



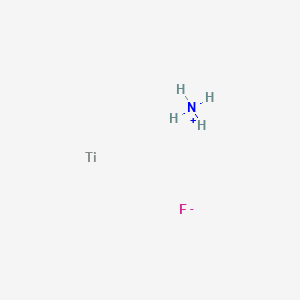
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)

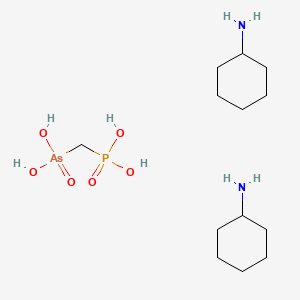

![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
